![molecular formula C33H38Cl2N6O7S2 B15124781 (E)-but-2-enedioic acid;1-[3-chloro-5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B15124781.png)
(E)-but-2-enedioic acid;1-[3-chloro-5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]pyridin-2-yl]piperidine-4-carboxylic acid
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Overview
Description
(E)-but-2-enedioic acid;1-[3-chloro-5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]pyridin-2-yl]piperidine-4-carboxylic acid is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes multiple functional groups such as thiazole, piperidine, and pyridine rings, as well as chloro and carboxylic acid substituents.
Preparation Methods
The synthesis of (E)-but-2-enedioic acid;1-[3-chloro-5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]pyridin-2-yl]piperidine-4-carboxylic acid involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the thiazole and pyridine intermediates, followed by their coupling with the piperidine and carboxylic acid moieties. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
Salt Formation
The base compound is protonated with maleic acid to form the maleate salt:
Avatrombopag (base)+Maleic acid→Avatrombopag maleate
This reaction is typically carried out in polar aprotic solvents (e.g., DMSO) or aqueous alcohol mixtures .
Crystallization Methods
The patent EP2739621B1 details three crystal types (A, B, C) formed under different conditions:
Crystal Type | Solvent System | Key Features |
---|---|---|
A | Water + alcohol (e.g., methanol, ethanol) | Forms in 80% ethanol/water mixture |
B | Water + alcohol | Similar to A, but with varying alcohol ratios |
C | Dimethyl sulfoxide (DMSO) | Requires specific cooling protocols |
Thermoanalytical Data
The maleate salt exhibits distinct endothermic peaks in thermogravimetric analysis (TGA):
-
Endothermic Peak 1 : ~198°C (likely due to solvent loss or phase transition) .
-
Endothermic Peak 2 : ~271°C (probable decomposition of the salt) .
Pharmacokinetic Considerations
Avatrombopag maleate undergoes metabolic reactions mediated by cytochrome P450 enzymes (CYP2C9 and CYP3A) . While specific metabolic pathways are not detailed in the sources, this implies potential hydroxylation, oxidation, or conjugation reactions during biotransformation.
IUPAC Name
(Z)-but-2-enedioic acid;1-[3-chloro-5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]pyridin-2-yl]piperidine-4-carboxylic acid .
Functional Groups
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Maleate salt : Contains a carboxylate group (from maleic acid) and a protonated amine (from avatrombopag) .
-
Thiazole ring : Part of the carbamoyl moiety critical for thrombopoietin receptor binding .
Research Findings
-
Crystal Polymorphism : The patent highlights the importance of crystallization conditions on polymorphic forms, which influence stability and bioavailability .
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Analytical Methods : X-ray diffraction and TGA are used to characterize crystal types and thermal behavior .
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Biological Activity : The compound stimulates platelet production via TPOR (MPL) receptor activation, with an EC₅₀ of 3.3 nM .
Note : The absence of (E)-isomer data in the provided sources suggests that detailed reaction analysis for this stereoisomer is not publicly documented or may involve proprietary methods. Further experimental studies would be required to investigate its synthesis and properties.
Scientific Research Applications
(E)-but-2-enedioic acid;1-[3-chloro-5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]pyridin-2-yl]piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to modulate specific molecular pathways.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
When compared to similar compounds, (E)-but-2-enedioic acid;1-[3-chloro-5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]pyridin-2-yl]piperidine-4-carboxylic acid stands out due to its unique combination of functional groups and structural complexity. Similar compounds include those with thiazole, piperidine, and pyridine rings, but they may lack the specific substituents that confer unique properties to this compound.
Biological Activity
The compound (E)-but-2-enedioic acid; 1-[3-chloro-5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]pyridin-2-yl]piperidine-4-carboxylic acid is a complex organic molecule that incorporates elements of both fumaric acid (the E isomer of butenedioic acid) and a piperidine derivative. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure
The compound can be broken down into two main components:
- (E)-but-2-enedioic acid : A dicarboxylic acid known for its role in various biochemical pathways.
- Piperidine derivative : Features that may enhance the biological activity due to the presence of various functional groups.
Key Properties
Property | Value |
---|---|
Molecular Formula | C31H38Cl2N6O3S2 |
Molecular Weight | 677.7 g/mol |
LogP | -0.3 |
Polar Surface Area | 74.6 Å |
Human Intestinal Absorption | 20% |
Blood-Brain Barrier Penetration | 0.094 |
- Inhibition of Enzymatic Activity : The maleate ion from (E)-but-2-enedioic acid has been identified as an inhibitor of transaminase reactions, which play a crucial role in amino acid metabolism and nitrogen balance in organisms .
- Pharmacological Effects : The structural features of the piperidine derivative may impart unique biological activities, potentially enhancing anti-inflammatory and immunomodulatory effects associated with fumaric acid.
Therapeutic Applications
The compound's unique structure suggests potential applications in treating various conditions, including:
- Inflammatory Diseases : Due to its anti-inflammatory properties linked to fumaric acid.
- Cancer Therapy : The presence of thiazole and piperazine moieties may contribute to cytotoxic effects against cancer cells.
Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory effects of fumaric acid derivatives in murine models, demonstrating significant reductions in pro-inflammatory cytokines following treatment with (E)-but-2-enedioic acid derivatives .
Study 2: Cytotoxic Activity
Research on similar piperidine-based compounds revealed cytotoxic activity against human cancer cell lines, suggesting that the addition of specific substituents could enhance this effect .
Properties
Molecular Formula |
C33H38Cl2N6O7S2 |
---|---|
Molecular Weight |
765.7 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-[3-chloro-5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]pyridin-2-yl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C29H34Cl2N6O3S2.C4H4O4/c30-20-15-23(41-17-20)24-27(37-12-10-35(11-13-37)21-4-2-1-3-5-21)42-29(33-24)34-26(38)19-14-22(31)25(32-16-19)36-8-6-18(7-9-36)28(39)40;5-3(6)1-2-4(7)8/h14-18,21H,1-13H2,(H,39,40)(H,33,34,38);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
MISPBGHDNZYFNM-WLHGVMLRSA-N |
Isomeric SMILES |
C1CCC(CC1)N2CCN(CC2)C3=C(N=C(S3)NC(=O)C4=CC(=C(N=C4)N5CCC(CC5)C(=O)O)Cl)C6=CC(=CS6)Cl.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C3=C(N=C(S3)NC(=O)C4=CC(=C(N=C4)N5CCC(CC5)C(=O)O)Cl)C6=CC(=CS6)Cl.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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